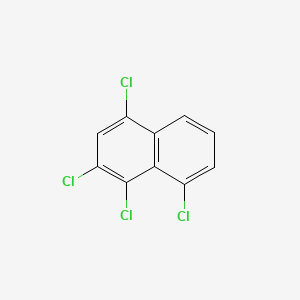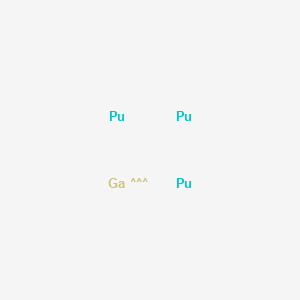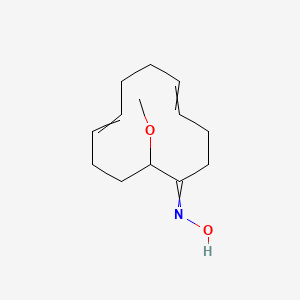
N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine is a chemical compound with the molecular formula C13H21NO2 It is characterized by a cyclododeca-4,8-dien-1-ylidene ring structure with a methoxy group at the 12th position and a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine typically involves the following steps:
Formation of the Cyclododeca-4,8-dien-1-ylidene Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclododeca-4,8-dien-1-ylidene ring.
Introduction of the Methoxy Group: The methoxy group is introduced at the 12th position of the ring through a substitution reaction using methanol and a suitable catalyst.
Attachment of the Hydroxylamine Group: The final step involves the reaction of the intermediate compound with hydroxylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Cyclododeca-4,8-dien-1-ylidene)hydroxylamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
N-(12-Hydroxycyclododeca-4,8-dien-1-ylidene)hydroxylamine: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
N-(12-Methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine is unique due to the presence of both the methoxy and hydroxylamine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
10499-79-3 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
N-(12-methoxycyclododeca-4,8-dien-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H21NO2/c1-16-13-11-9-7-5-3-2-4-6-8-10-12(13)14-15/h4-7,13,15H,2-3,8-11H2,1H3 |
InChI-Schlüssel |
TWTDYFHWOJOMPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC=CCCC=CCCC1=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


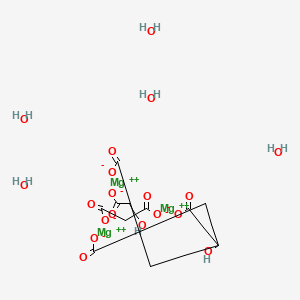
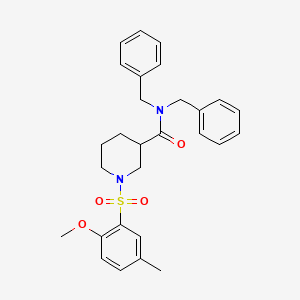
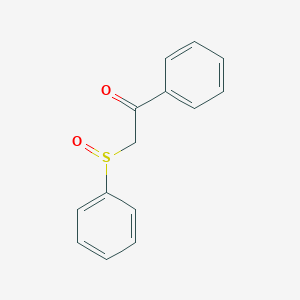
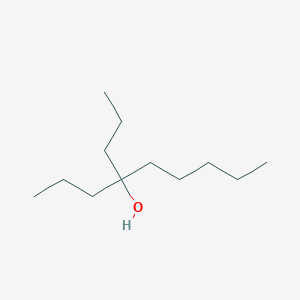
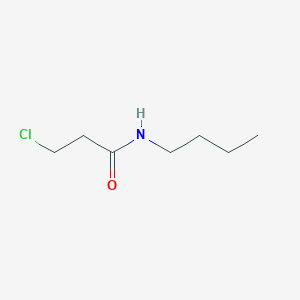
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)
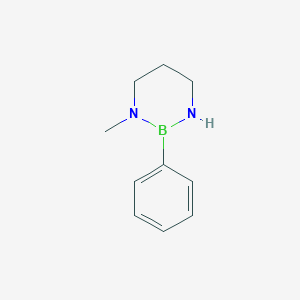

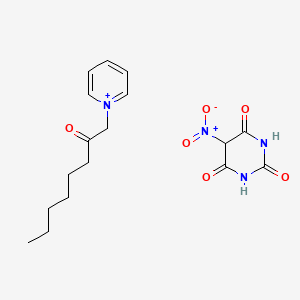
![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)

